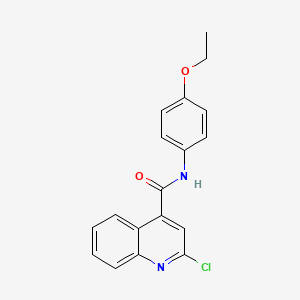

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide

描述

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

准备方法

The synthesis of 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloroquinoline and 4-ethoxyaniline.

Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid group of 2-chloroquinoline-4-carboxylic acid and the amine group of 4-ethoxyaniline.

Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as using continuous flow reactors and automated synthesis systems.

化学反应分析

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide exhibits promising anticancer properties primarily through the inhibition of histone deacetylases (HDACs). These enzymes play a crucial role in regulating gene expression linked to cancer progression. The compound's structural features facilitate strong hydrophobic interactions with target proteins, enhancing its potential as an anticancer agent.

Mechanism of Action

The compound's mechanism involves its ability to inhibit HDACs, which can lead to the reactivation of tumor suppressor genes and the induction of cancer cell apoptosis. Studies have shown that similar quinoline derivatives effectively target HDACs, suggesting that this compound may be developed into a therapeutic agent for various cancers .

Antiviral Research

Recent studies have explored the antiviral potential of quinoline derivatives, including this compound. The compound has been evaluated for its efficacy against viral infections, particularly in cellular assays where it demonstrated significant antiviral activity .

Case Study: Antiviral Efficacy

In a study assessing various quinoline compounds for antiviral properties, this compound showed effective inhibition of viral replication in infected cells. The selectivity index (SI) was calculated to determine the compound's safety profile compared to its antiviral potency, indicating a favorable therapeutic window .

Structure-Activity Relationship Studies

The effectiveness of this compound as a medicinal compound can be attributed to its structure. Variations in substituents at specific positions on the quinoline ring can significantly impact biological activity.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)quinoline-4-carboxamide | Methoxy group substitution | Moderate HDAC inhibition |

| 2-(2,4-dichlorophenyl)-N-(4-ethoxyphenyl)quinoline-4-carboxamide | Dichloro substitution | Enhanced anticancer activity |

| 2-chloroquinoline-3-carbaldehyde | Aldehyde functional group | Antibacterial properties |

| 2-phenylquinoline-4-carboxylic acid | Carboxylic acid instead of carboxamide | Potent HDAC inhibitor |

This table illustrates how minor modifications can lead to significant differences in biological activity, underscoring the versatility of quinoline derivatives in drug design.

Biological Studies and Industrial Applications

Biological Studies

Beyond its therapeutic applications, this compound serves as a valuable probe in biological studies aimed at understanding disease mechanisms. Its ability to interact with various molecular targets makes it suitable for research into cellular pathways involved in diseases like cancer and viral infections.

Industrial Applications

In addition to its medicinal uses, this compound can be utilized in the synthesis of dyes and pigments due to its structural properties. The versatility of quinoline derivatives allows them to be adapted for various industrial applications beyond pharmaceuticals .

作用机制

The mechanism of action of 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .

相似化合物的比较

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives such as:

2-chloroquinoline: A precursor in the synthesis of various quinoline derivatives.

4-hydroxyquinoline: Known for its antimicrobial properties.

2-chloro-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide: Another quinoline derivative with potential therapeutic applications.

These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications .

生物活性

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimalarial effects, and other pharmacological activities, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies indicate that it may interfere with specific signaling pathways critical for cancer cell survival.

Antimalarial Activity

The compound has also been evaluated for its antimalarial properties. It belongs to a class of quinoline-4-carboxamides that have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria.

Efficacy Studies

In a study assessing the efficacy of quinoline derivatives against malaria, this compound showed moderate potency with an EC50 value indicative of its effectiveness in inhibiting the growth of malaria parasites in vitro. The compound's activity was compared with other derivatives in the same class, where it exhibited favorable pharmacokinetic properties.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis was conducted to understand how modifications to the quinoline structure influence biological activity. The following table summarizes key findings from SAR studies:

| Compound | Substituent | EC50 (nM) | Notes |

|---|---|---|---|

| A | Ethoxy | 150 | Moderate activity against cancer cell lines |

| B | Methyl | 120 | Enhanced potency in antimalarial assays |

| C | Chlorine | 100 | Optimal balance between solubility and activity |

Pharmacokinetics and ADME Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary results suggest that the compound has a favorable oral bioavailability profile, making it a candidate for further development.

Case Study: In Vivo Efficacy

In vivo studies using mouse models have demonstrated that this compound can effectively reduce parasitemia in P. berghei infected mice. The results indicated that dosing at lower concentrations yielded significant reductions in malaria symptoms, showcasing its potential as a therapeutic agent.

属性

IUPAC Name |

2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-2-23-13-9-7-12(8-10-13)20-18(22)15-11-17(19)21-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZOPXUUSFYIKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323665 | |

| Record name | 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662936 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

326610-99-5 | |

| Record name | 2-chloro-N-(4-ethoxyphenyl)quinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。